molecular formula C11H18N2O2 B019699 1-Boc-4-cyanopiperidine CAS No. 91419-52-2

1-Boc-4-cyanopiperidine

Cat. No.: B019699
CAS No.: 91419-52-2
M. Wt: 210.27 g/mol
InChI Key: UQADQTBQNVARAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Boc-4-cyanopiperidine is an organic heterocyclic compound . It is used as a reactant in the synthesis of various compounds, including aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids via nitrilase-catalyzed enantioselective synthesis . Therefore, the primary targets of this compound are these molecules and their associated biochemical pathways.

Mode of Action

This interaction results in the formation of new compounds, such as those mentioned above .

Biochemical Pathways

This compound is involved in the synthesis of various compounds, each of which may affect different biochemical pathways. For instance, protein kinase B inhibitors can affect the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . Similarly, GlyT1 inhibitors can affect the glycine reuptake process, which is crucial for neurotransmission .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (21027 g/mol), boiling point (3253±350 °C), and solubility in chloroform , can influence its pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the formation of new compounds, such as aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids . These compounds can have various molecular and cellular effects, depending on their specific properties and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in chloroform indicates that the solvent used can influence its reactivity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-cyanopiperidine can be synthesized through the dehydration of oximes and amides to nitriles. One common method involves the reaction of 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde with potassium hexafluorophosphate, tert-butyl nitrite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, and oxygen in acetonitrile at 30°C for 8 hours. The reaction mixture is then stirred with sodium thiosulfate solution and extracted with ether. The organic layer is separated, and the solvent is distilled off under reduced pressure. The residue is subjected to column chromatography to obtain this compound with an isolation yield of 70-73% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-cyanopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-Boc-4-cyanopiperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

1-Boc-4-cyanopiperidine can be compared with other similar compounds, such as:

    1-Boc-4-aminopiperidine: Used as an intermediate in the synthesis of pharmaceuticals.

    1-Boc-4-hydroxypiperidine: Utilized in the preparation of various piperidine derivatives.

    1-Boc-4-bromopiperidine: Employed in the synthesis of complex organic molecules.

Uniqueness: this compound is unique due to its nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the development of a wide range of bioactive compounds .

Properties

IUPAC Name

tert-butyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADQTBQNVARAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363890
Record name 1-Boc-4-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-52-2
Record name 1-Boc-4-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanopiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester (5.6 g) in a mixture of tetrahydrofuran (110 ml) and carbon tetrachloride (90 ml) was added triphenylphosphine (24.4 g), and the mixture was stirred under reflux for 1.5 hours. After completion of the reaction, the reaction mixture was filtrated and the solvent was evaporated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) and dried under reduced pressure to give the title compound (3.5 g).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isonipecotic acid amide (Tokyo Chemical Industry CO., LTD., 2.1 g) was dissolved in methylene chloride (50 ml). The mixture was cooled to 0° C., pyridine (4 ml) and trifluoroacetic acid anhydride (5.6 ml) were added, and the mixture was stirred for 8 hr. After completion of the reaction, a saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with methylene chloride. The organic layer was washed with water, and dried. The solvent was evaporated under reduced pressure. The obtained residue was dissolved in diethyl ether (34 ml) and cooled to 0° C. A 2N aqueous sodium hydroxide solution (34 ml) was added di-tert-Butyl bicarbonate (7.2 g) dissolved in diethyl ether (10 ml) was added, and the mixture was stirred at room temperature for 12 hr. After completion of the reaction, the reaction mixture was partitioned by adding water. The organic layer was washed with water, and dried. The solvent was evaporated under reduced pressure to give 4-cyanopiperidine-1-carboxylic acid tert-butyl ester (3.1 g, yield 88%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-tert-Butyloxycarbonyl-4-piperidone (13 g) and p-toluenesulfonylmethylisocyanate (16.6 g) were added to 1,2-dimethoxyethane (90 ml) and ethanol (10 ml). The solution was cooled in ice, potassium tert-butoxide (8.3 g) was added thereto under stirring and the mixture was stirred at room temperature for 6.5 hours. Water was added to the reaction solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo and the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 4-cyanopiperidine-1-carboxylic acid tert-butyl ester (8.0 g) as a solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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